Cas no 310-71-4 (2-Chloro-1,1,2-trifluoroethyl Ethyl Ether)
2-Chloro-1,1,2-trifluoroethyl Ethyl Ether Chemical and Physical Properties
Names and Identifiers
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- Ethane,2-chloro-1-ethoxy-1,1,2-trifluoro-
- 2-Chloro-1,1,2-trifluoroethyl ethyl ether
- 2-chloro-1-ethoxy-1,1,2-trifluoroethane
- 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether
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- MDL: MFCD00018849
- Inchi: 1S/C4H6ClF3O/c1-2-9-4(7,8)3(5)6/h3H,2H2,1H3
- InChI Key: WOKICPFFJCXEDW-UHFFFAOYSA-N
- SMILES: ClC(C(OCC)(F)F)F
Computed Properties
- Exact Mass: 162.00600
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 87.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
Experimental Properties
- Color/Form: Not available
- Density: 1.259
- Boiling Point: 88°C(lit.)
- Flash Point: 5 ºC
- Refractive Index: 1.3425
- PSA: 9.23000
- LogP: 2.15010
- Solubility: Not available
2-Chloro-1,1,2-trifluoroethyl Ethyl Ether Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H225-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:3271
- Safety Instruction: S23-S24/25
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Hazardous Material Identification:
- HazardClass:FLAMMABLE
- PackingGroup:II
2-Chloro-1,1,2-trifluoroethyl Ethyl Ether Customs Data
- HS CODE:2909199090
- Customs Data:
China Customs Code:
2909199090Overview:
2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-Chloro-1,1,2-trifluoroethyl Ethyl Ether Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 004531-1g |
2-Chloro-1,1,2-trifluoroethyl ethyl ether |
310-71-4 | 97% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 004531-5g |
2-Chloro-1,1,2-trifluoroethyl ethyl ether |
310-71-4 | 97% | 5g |
£14.00 | 2022-02-28 | |
| Fluorochem | 004531-25g |
2-Chloro-1,1,2-trifluoroethyl ethyl ether |
310-71-4 | 97% | 25g |
£24.00 | 2022-02-28 | |
| TRC | C381380-100mg |
2-Chloro-1,1,2-trifluoroethyl Ethyl Ether |
310-71-4 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C381380-500mg |
2-Chloro-1,1,2-trifluoroethyl Ethyl Ether |
310-71-4 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C381380-1g |
2-Chloro-1,1,2-trifluoroethyl Ethyl Ether |
310-71-4 | 1g |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2862-5g |
2-Chloro-1,1,2-trifluoroethyl Ethyl Ether |
310-71-4 | 98.0%(GC) | 5g |
¥665.0 | 2022-05-30 | |
| Apollo Scientific | PC2060-5g |
2-Chloro-1,1,2-trifluoroethyl ethyl ether |
310-71-4 | 97% | 5g |
£15.00 | 2025-02-21 | |
| Apollo Scientific | PC2060-25g |
2-Chloro-1,1,2-trifluoroethyl ethyl ether |
310-71-4 | 97% | 25g |
£40.00 | 2025-02-21 | |
| abcr | AB103210-5 g |
2-Chloro-1,1,2-trifluoroethyl ethyl ether, 97%; . |
310-71-4 | 97% | 5 g |
€57.80 | 2023-07-20 |
2-Chloro-1,1,2-trifluoroethyl Ethyl Ether Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether
Professional Introduction to 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether (CAS No. 310-71-4)
2-Chloro-1,1,2-trifluoroethyl Ethyl Ether, identified by the chemical abstracts service number 310-71-4, is a fluorinated ether compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and chemical properties. This compound belongs to a class of molecules characterized by the presence of fluorine atoms, which can significantly influence the metabolic stability, lipophilicity, and overall pharmacokinetic behavior of drug candidates. The structural motif of 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether consists of an ethyl ether linkage connected to a trifluoromethyl group, which is further substituted with a chlorine atom at the alpha position. Such structural features make it a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.
The relevance of 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether in modern medicinal chemistry stems from its ability to serve as a building block for more complex molecules. The presence of fluorine atoms in its structure imparts several desirable attributes, including enhanced metabolic resistance and improved bioavailability. These properties are particularly valuable in the design of small-molecule drugs that must navigate the complex environment of biological systems while maintaining efficacy over prolonged periods. Recent studies have highlighted its utility in synthesizing kinase inhibitors, where the fluorinated backbone contributes to selective binding and reduced off-target effects.
In the context of drug discovery, 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether has been employed in the synthesis of compounds targeting various disease pathways. For instance, researchers have leveraged its reactivity to develop inhibitors of enzyme families such as proteases and phosphodiesterases. The chlorine substituent at the alpha carbon provides a handle for further functionalization via nucleophilic substitution reactions, allowing chemists to introduce diverse pharmacophores with precision. This flexibility has made it a staple in medicinal chemists' toolkits for constructing novel scaffolds with optimized pharmacological profiles.
One notable application of 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether is in the development of antiviral agents. The combination of fluorine and chlorine substituents in its structure can modulate interactions with viral proteases and polymerases, thereby inhibiting replication cycles. Preliminary findings from ongoing research suggest that derivatives of this compound exhibit promising activity against certain viral strains by disrupting critical enzymatic processes. Such discoveries underscore the importance of fluorinated ethers like 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether in addressing emerging infectious diseases.
The synthesis of 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether typically involves multi-step organic transformations that highlight its synthetic utility. Common synthetic routes include halogenation reactions on pre-formed trifluoromethylated precursors followed by etherification with ethanol or ethylating agents under controlled conditions. Advances in catalytic methods have further refined these processes, enabling higher yields and improved purity levels essential for pharmaceutical applications. The scalability of these synthetic pathways ensures that researchers can access sufficient quantities of this compound for both preclinical and clinical studies.
From an industrial perspective, the demand for 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether is driven by its role as an intermediate in high-value chemical syntheses. Manufacturers specializing in fine chemicals have optimized production processes to meet stringent quality standards required by pharmaceutical companies. The compound's stability under various storage conditions enhances its practicality as an industrial chemical intermediate. Moreover, regulatory considerations for fluorinated compounds have evolved to accommodate their growing use in drug development workflows.
The environmental impact of using 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether as a synthetic intermediate is another area of increasing interest. While fluorinated compounds are known for their stability—a property that can be both advantageous and challenging—efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Researchers are exploring biocatalytic methods and solvent-free reactions as alternatives to traditional organic transformations involving this compound. Such innovations align with broader industry trends toward sustainable chemistry practices.
In conclusion,2-Chloro-1,1,2-trifluoroethyl Ethyl Ether (CAS No. 310-71-4) represents a critical component in modern drug discovery efforts due to its structural versatility and functional attributes derived from fluorine and chlorine substituents. Its applications span multiple therapeutic areas including oncology,viral diseases,and enzyme inhibition,underscoring its importance as a pharmaceutical building block.Synthetic advancements continue to enhance access to this compound,while ongoing research explores new ways it can contribute toward next-generation therapeutics.Sustainable practices further ensure that its use remains viable within evolving regulatory landscapes.As science progresses,the role played by intermediates like this will undoubtedly expand,driven by both innovation needs .
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